1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one
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Overview
Description
The compound with the identifier “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” is a chemical entity cataloged in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, preparation methods, and reactions is crucial for its utilization in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation method might involve multi-step organic synthesis, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of industrial production .
Chemical Reactions Analysis
Types of Reactions
The compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
The compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of the compound “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the compound’s structure and the biological system in which it is studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “1,1,1-Trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one” can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which may confer unique reactivity, biological activity, or physical properties compared to similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
1,1,1-trifluoro-6-(3,4,5-trifluorophenoxy)hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c13-8-5-7(6-9(14)11(8)15)20-4-2-1-3-10(19)12(16,17)18/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKFMBEAZPLMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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